molecular formula C17H20N2O3 B5880661 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine CAS No. 5832-05-3

1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B5880661
CAS RN: 5832-05-3
M. Wt: 300.35 g/mol
InChI Key: NIEWLOGWBVVXHW-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine, also known as FMeP or NSC-348884, is a synthetic compound that has gained interest in the field of cancer research due to its potential as an anticancer agent. FMeP belongs to the class of piperazine derivatives and has been found to exhibit cytotoxic effects on a variety of cancer cells.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the disruption of cellular processes that are important for cancer cell survival. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to inhibit the activity of the proteasome, which is a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine can disrupt cellular processes that are dependent on the degradation of specific proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce DNA damage in cancer cells, which can lead to cell death or senescence.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is that it exhibits cytotoxic effects on a variety of cancer cells, making it a potentially useful agent for the treatment of multiple types of cancer. However, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine also has limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can make it difficult to use 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in in vivo experiments.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate the mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in more detail, including the specific proteins and pathways that are targeted by the compound. Another direction is to develop more effective formulations of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine that can improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate the in vivo efficacy of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine and its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine.

Scientific Research Applications

1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine exhibits cytotoxic effects on a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)17(20)19-9-7-18(8-10-19)13-16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEWLOGWBVVXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973856
Record name {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Furan-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone

CAS RN

5832-05-3
Record name {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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